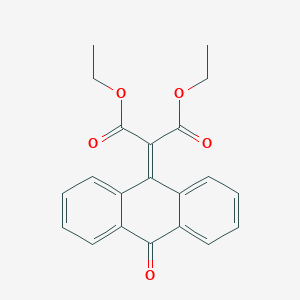
Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate is a complex organic compound with a unique structure that includes an anthracene core
Preparation Methods
The synthesis of Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate typically involves the reaction of anthracene derivatives with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anthracene core, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. The exact pathways involved depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate can be compared with other anthracene derivatives such as:
Anthracene-9,10-dione: Similar in structure but with different reactivity and applications.
9,10-Dihydroanthracene: A reduced form with distinct chemical properties.
Anthracene-9-carboxylic acid: Another derivative with unique applications in organic synthesis.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
105488-34-4 |
|---|---|
Molecular Formula |
C21H18O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
diethyl 2-(10-oxoanthracen-9-ylidene)propanedioate |
InChI |
InChI=1S/C21H18O5/c1-3-25-20(23)18(21(24)26-4-2)17-13-9-5-7-11-15(13)19(22)16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3 |
InChI Key |
KRAZSLKRFFQDTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2C(=O)C3=CC=CC=C31)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


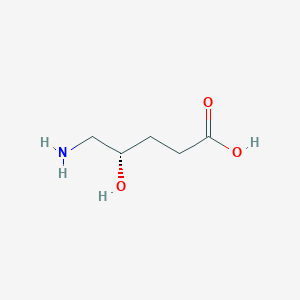

![3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14334748.png)
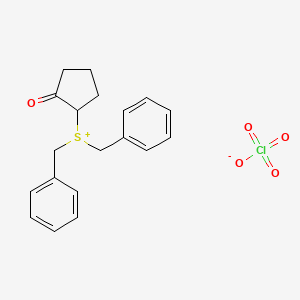

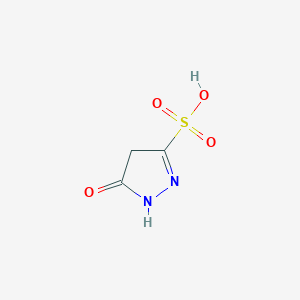
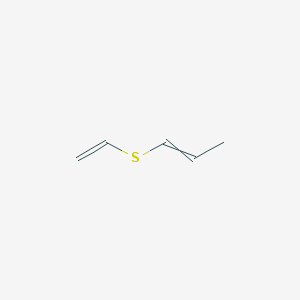
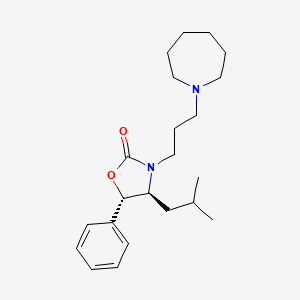
![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)
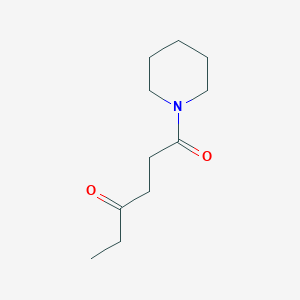
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14334796.png)
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)
![1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide](/img/structure/B14334818.png)

